REACTION_CXSMILES
|
[CH3:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)=O.[F:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[NH:23][C:22](=[O:27])[C:21]2=O.[OH-:29].[K+]>C(O)C.O>[C:8]1([C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:7]=[CH:6][C:5]([C:3]2[C:2]([CH3:1])=[C:21]([C:22]([OH:27])=[O:29])[C:20]3[C:24](=[CH:25][CH:26]=[C:18]([F:17])[CH:19]=3)[N:23]=2)=[CH:10][CH:9]=1 |f:2.3|
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Name
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|
Quantity
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18.9 g
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Type
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reactant
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Smiles
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CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
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Name
|
|
Quantity
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20 g
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Type
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reactant
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Smiles
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FC=1C=C2C(C(NC2=CC1)=O)=O
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Name
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|
Quantity
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360 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added dropwise over 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 12 hours
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Duration
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12 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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CUSTOM
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Details
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the ethanol evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting yellow solid was dissolved in water
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Type
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WASH
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Details
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washed with ethyl ether
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Type
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TEMPERATURE
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Details
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The aqueous layer was cooled to 5°
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Type
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FILTRATION
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Details
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The resulting yellow precipitate was filtered
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Type
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CUSTOM
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Details
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dried
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Type
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CUSTOM
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Details
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Recrystallization from 200 ml of dimethylformamide and 25 ml water
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Name
|
|
Type
|
product
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Smiles
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C1(=CC=C(C=C1)C1=NC2=CC=C(C=C2C(=C1C)C(=O)O)F)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |